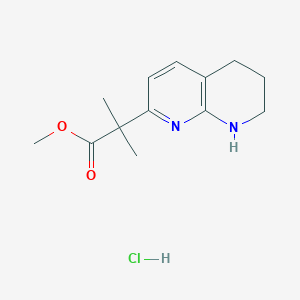

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Description

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a naphthyridine derivative characterized by a partially saturated bicyclic ring system (tetrahydro-1,8-naphthyridine) and a methyl-substituted propanoate ester moiety. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 296.78 g/mol. The compound’s structural uniqueness lies in its ester functionality and the tetrahydro modification of the naphthyridine core, which enhance solubility and influence pharmacological interactions .

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(2,12(16)17-3)10-7-6-9-5-4-8-14-11(9)15-10;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H |

InChI Key |

SAKPSFVWGASAGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic Hydrolysis :

Treatment with 6 N HCl at 60°C for 7–10 hours converts the ester to (±)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride (13a ) in quantitative yield . This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

| Reaction Conditions | Outcome |

|---|---|

| 6 N HCl, 60°C, 7–10 h | Ester → Carboxylic acid hydrochloride (yield: >95%) |

| NaOH (aq.), reflux | Ester → Sodium carboxylate (requires neutralization for free acid recovery) |

Amide Coupling

The carboxylic acid intermediate (post-hydrolysis) participates in HATU-mediated amide bond formation. For instance:

-

Reaction with hydrazine derivatives (e.g., 9a ) in DMF using HATU and N,N-diisopropylethylamine (DIPEA) yields hydrazide intermediates. Subsequent cyclization with DEAD (diethyl azodicarboxylate) and triphenylphosphine generates triazolo-pyridine derivatives (e.g., 5 ) .

| Reagents | Role | Conditions | Yield |

|---|---|---|---|

| HATU, DIPEA | Activates carboxylic acid for coupling | 0°C → RT, 3 h (amide bond formation) | 52–83% |

| DEAD, PPh₃, TMSN₃ | Promotes cyclization | RT, 3 h (triazole ring closure) | 52–83% |

Mitsunobu Reaction

The naphthyridin-5(6H)-one scaffold (10a ) undergoes Mitsunobu reactions with chiral alcohols (e.g., (S)-(−)-methyl lactate) to introduce stereochemistry. This reaction is critical for synthesizing enantiomerically pure intermediates (e.g., 15 ) .

| Substrate | Reagents | Outcome |

|---|---|---|

| 10a + (S)-methyl lactate | DEAD, PPh₃, THF, 10°C → RT | Chiral ester (15 ) with >95% enantiomeric excess |

Cyclocondensation

The compound’s naphthyridine moiety participates in cyclocondensation reactions. For example:

-

Reaction with hydrazines under dehydrative conditions forms triazolo-pyridine derivatives. These reactions are pivotal for constructing fused heterocyclic systems .

Salt Formation and Stability

| Stability Challenge | Mitigation Strategy |

|---|---|

| Racemization at chiral centers | Low-temperature coupling (0–10°C) |

| Hydrolysis under basic conditions | Use anhydrous solvents and controlled pH conditions |

Functionalization of the Naphthyridine Core

The 5,6,7,8-tetrahydro-1,8-naphthyridine ring can undergo electrophilic substitution or cross-coupling reactions:

-

Palladium-Catalyzed Cross-Coupling :

Stille coupling with tributylstannyl reagents (e.g., 7 ) in the presence of Pd(OAc)₂/XPhos introduces heteroaryl groups (e.g., 3-methylisoxazole) .

| Reagents | Conditions | Yield |

|---|---|---|

| Pd(OAc)₂, XPhos, 1,4-dioxane | 100°C, 16 h (Ar atmosphere) | 60% |

Decarboxylation and Rearrangement

Under thermal or acidic conditions, the propanoate side chain may undergo decarboxylation. For example:

-

Heating the free carboxylic acid at 75°C in HCl promotes decarboxylation, yielding simpler naphthyridine derivatives .

Key Data Tables

Scientific Research Applications

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

- Methylpropanoate ester: Improves lipophilicity and metabolic stability compared to carboxylic acids or alcohols.

- Hydrochloride salt : Increases aqueous solubility for biological applications.

The compound is synthesized via multi-step organic reactions, often involving Friedländer cyclization or metal-catalyzed coupling to construct the naphthyridine scaffold, followed by esterification and salt formation .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Biological Activities | Key Differences |

|---|---|---|---|---|---|

| Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride | C₁₄H₂₁ClN₂O₂ | Methyl group at propanoate position | Ester, tetrahydro-naphthyridine | Anti-inflammatory, receptor modulation (hypothesized) | Unique ester and methyl substitution; enhanced solubility due to tetrahydro core . |

| 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride | C₁₂H₁₇ClN₂O₂ | Propanol chain | Alcohol, tetrahydro-naphthyridine | Antimicrobial, CNS activity (potential) | Alcohol group reduces metabolic stability compared to ester. |

| Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride | C₁₃H₁₈Cl₂N₂O₂ | Chloro at position 4 | Ester, tetrahydro-naphthyridine | Anticancer, enzyme inhibition | Chloro substituent increases reactivity; different ring saturation pattern. |

| Methyl 2-(1,8-naphthyridin-2-yl)acetate | C₁₁H₁₀N₂O₂ | Acetate chain | Ester, unsaturated naphthyridine | Unknown (research intermediate) | Lacks tetrahydro ring, reducing solubility and bioavailability. |

| 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride | C₉H₁₅Cl₂N₃ | Methanamine chain | Amine, tetrahydro-naphthyridine | Ligand for receptors, catalytic applications | Amine group enables nucleophilic reactions; lacks ester functionality. |

Key Comparative Insights:

Functional Group Impact: Ester vs. Alcohol/Amine: The target compound’s ester group offers superior metabolic stability compared to the alcohol in ’s compound or the amine in ’s derivative. Esters are less prone to rapid hydrolysis than alcohols, enhancing half-life in biological systems . Tetrahydro Ring vs. Unsaturated Core: The saturated tetrahydro ring (vs.

Substituent Effects: Methyl Group: The methyl substitution on the propanoate chain (target compound) may sterically hinder enzymatic degradation, a feature absent in unsubstituted analogs like methyl 2-(1,8-naphthyridin-2-yl)acetate . Chlorine vs. Methyl: Chlorinated derivatives (e.g., ’s compound) exhibit higher electrophilicity, favoring interactions with nucleophilic biological targets, whereas the methyl group in the target compound may promote hydrophobic interactions .

Biological Activity

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities. This article reviews relevant research findings regarding its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, which are known for their diverse pharmacological activities. The chemical formula can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN₃O₂

- Molecular Weight : Approximately 285.76 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit the proliferation of cancer cells. For instance, a study highlighted the antiproliferative effects on various cancer cell lines such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) with IC50 values ranging from 5.4 to 17.2 μM for structurally related compounds .

- Integrin Inhibition : The compound has been investigated for its ability to inhibit αvβ6 integrin, which plays a role in cancer metastasis and tissue fibrosis. In vitro assays demonstrated that related naphthyridine compounds could effectively inhibit this integrin, suggesting potential applications in treating conditions like idiopathic pulmonary fibrosis .

- Antiviral Properties : Some derivatives have shown promise in combating viral infections by targeting specific viral components or pathways. Research indicates that certain naphthyridine compounds can act as competitive inhibitors against viral enzymes .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in studies where treated cancer cells exhibited altered cell cycle phases and increased reactive oxygen species (ROS) production .

- Mitochondrial Membrane Depolarization : Similar compounds have been shown to disrupt mitochondrial function in cancer cells, further contributing to their cytotoxic effects .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous naphthyridine derivatives are synthesized using K₂CO₃ in DMF to generate oxyanions, followed by alkylation with propargyl bromide or similar reagents . Post-reaction, the hydrochloride salt is formed via acidification (e.g., HCl in ethanol/water) and purified via recrystallization. Critical parameters include reaction time (2–12 hours), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) is recommended for intermediate steps .

Q. How can researchers ensure purity and structural confirmation of the compound?

- Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted starting materials or byproducts) .

- NMR Spectroscopy : ¹H/¹³C NMR for backbone confirmation; 2D experiments (COSY, HSQC) resolve overlapping signals in the naphthyridine ring .

- Elemental Analysis : Verify chloride content in the hydrochloride salt .

Q. What purification strategies are effective for this compound?

- Answer : Recrystallization (ethanol/water mixtures) is standard for hydrochloride salts. For complex mixtures, column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or membrane-based separation technologies (e.g., nanofiltration) can improve yield and purity .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the naphthyridine core be elucidated?

- Answer : Mechanistic studies require isotopic labeling (e.g., deuterated solvents) and kinetic profiling. For example, monitor intermediates via in-situ FTIR or MS to identify rate-determining steps. Computational methods (DFT calculations) can model transition states and validate experimental observations .

Q. What factors contribute to contradictory reports on synthetic yields or biological activity?

- Answer : Discrepancies often arise from:

- Reaction Conditions : Temperature fluctuations (±5°C) or trace moisture in DMF can alter yields by 10–20% .

- Analytical Variability : Differences in HPLC column packing or detection limits (e.g., UV vs. MS detectors) affect impurity quantification .

- Salt Hydration : Hydrochloride salts may exist as hydrates; elemental analysis must account for variable water content .

Q. How can stability studies under varying pH and temperature conditions be designed?

- Answer : Accelerated stability testing (ICH guidelines):

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for naphthyridines) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Answer : Molecular docking (AutoDock Vina) into target receptors (e.g., neurotransmitter transporters) paired with MD simulations (GROMACS) predicts binding affinities. Validate with mutagenesis data to refine SAR models .

Methodological Best Practices

- Synthetic Optimization : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) and use statistical tools (e.g., PCA) to resolve spectral ambiguities .

- Ethical Frameworks : Align experimental designs with pharmacological safety standards (e.g., ICH M7 for mutagenic impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.